CID 6331884

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

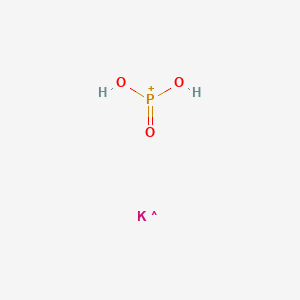

Potassium phosphite is an inorganic compound with the chemical formula H₂KO₃P. It is a salt of the phosphite anion (H₂PO₃⁻), which is the conjugate base of phosphorous acid. Potassium phosphite is commonly used in agriculture as a fungicide and plant nutrient, although its phosphorus content is not directly available to plants .

準備方法

Synthetic Routes and Reaction Conditions

Potassium phosphite can be synthesized through the reaction of phosphorous acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phosphorous acid (H₃PO₃) reacts with potassium hydroxide (KOH) to form potassium phosphite and water:

H3PO3+KOH→KH2PO3+H2O

Another method involves the catalytic oxidation of yellow phosphorus in the presence of an oxidant and a catalyst, followed by neutralization with potassium hydroxide .

Industrial Production Methods

Industrial production of potassium phosphite often involves the use of phosphorous acid and potassium carbonate. The process includes dissolving phosphorous acid in water, followed by the addition of potassium carbonate. The reaction mixture is then filtered to obtain the final product .

化学反応の分析

Types of Reactions

Potassium phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium phosphite can be oxidized to potassium phosphate using oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: Potassium phosphite can react with alkyl halides to form alkyl phosphonates.

Major Products Formed

Oxidation: Potassium phosphate (KH₂PO₄)

Reduction: Various reduced phosphorus compounds

Substitution: Alkyl phosphonates

科学的研究の応用

Potassium phosphite has a wide range of applications in scientific research, particularly in agriculture, biology, and industry.

Agriculture

In agriculture, potassium phosphite is used as a fungicide to combat diseases caused by oomycetes, such as Phytophthora infestans. It enhances plant defense mechanisms and improves resistance to various pathogens .

Biology

In biological research, potassium phosphite is used to study plant defense responses. It has been shown to activate plant defense pathways, including the production of defense-related enzymes and phytoalexins .

Industry

In the industrial sector, potassium phosphite is used as a precursor for the synthesis of other phosphorus-containing compounds. It is also used in the formulation of fertilizers and plant growth regulators .

作用機序

Potassium phosphite exerts its effects by enhancing the plant’s existing defense responses. It induces the formation of necrotic zones, production of plant hormones involved in defense, and the activation of defense-related enzymes. Additionally, it stimulates the production of phytoalexins and thickens cell walls to limit pathogen spread .

類似化合物との比較

Potassium phosphite is often compared with other phosphorus-containing compounds such as potassium phosphate and potassium hydrogen phosphate.

Potassium Phosphate (KH₂PO₄): Unlike potassium phosphite, potassium phosphate provides readily available phosphorus to plants. It is commonly used as a fertilizer.

Potassium Hydrogen Phosphate (K₂HPO₄): This compound is also used as a fertilizer and provides a source of phosphorus and potassium to plants.

Potassium phosphite is unique in its ability to enhance plant defense mechanisms, making it particularly valuable in agricultural applications .

特性

分子式 |

H2KO3P+ |

|---|---|

分子量 |

120.086 g/mol |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H-,1,2,3)/p+1 |

InChIキー |

ZYCAPOBMFKDOAC-UHFFFAOYSA-O |

正規SMILES |

O[P+](=O)O.[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)

![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)

![1H-Pyrido[4,3-b]indole,6-chloro-2,3,4,5-tetrahydro-9-(trifluoromethyl)-](/img/structure/B12332550.png)

![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)